1,2-Dihydrobenzo[j]fluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
73560-79-9 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene |
InChI |
InChI=1S/C20H14/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-3,5-9,11-12H,4,10H2 |
InChI Key |
WUZTUODMLUMLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C=CC=C3C4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,2 Dihydrobenzo J Fluoranthene and Its Derivatives
Dehydrogenation and Cyclodehydrogenation Approaches
Dehydrogenation and cyclodehydrogenation reactions represent a classical yet effective approach for the synthesis of the benzo[j]fluoranthene core. These methods typically involve the formation of the crucial five-membered ring through the removal of hydrogen atoms and the creation of new carbon-carbon bonds.
Palladium-Sulfur Catalyzed Cyclodehydrogenation from Binaphthyl Precursors
A notable method for the synthesis of benzo[j]fluoranthene and its derivatives involves the cyclodehydrogenation of binaphthyl precursors, a reaction that can be effectively catalyzed by a combination of palladium and sulfur. This approach leverages the ability of the catalyst system to promote the intramolecular cyclization and subsequent aromatization to form the fluoranthene (B47539) skeleton.
In a key study, the heating of 3,3′,4,4′-tetrahydro-1,1′-binaphthyl with a palladium-charcoal catalyst in the presence of sulfur at 300°C for a brief period of five minutes resulted in a mixture of 1,1′-binaphthyl and benzo[j]fluoranthene. researchgate.net It is noteworthy that neither palladium-charcoal nor sulfur alone could effect this transformation, highlighting the synergistic role of the palladium-sulfur system. This method has also been successfully applied to the synthesis of substituted benzo[j]fluoranthenes and binaphthyls. researchgate.net
Thermolytic Routes and Rearrangement Mechanisms
Thermolytic methods, often involving flash vacuum thermolysis (FVT) at high temperatures, provide a pathway to benzo[j]fluoranthene through complex rearrangement mechanisms. These gas-phase reactions can lead to the formation of the target molecule from various isomeric precursors.
For instance, benzo[j]fluoranthene can be synthesized by the FVT of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures exceeding 900°C. These reactions proceed through ring contraction and expansion rearrangements to selectively yield benzo[j]fluoranthene. wikipedia.org Furthermore, it has been demonstrated that benzo[k]fluoranthene (B33198) can be converted to benzo[j]fluoranthene via FVT at very high temperatures, with yields of 6% at 1100°C and 11% at 1200°C. wikipedia.org The pyrolysis of various organic materials, such as coal and specific polymers, can also lead to the formation of polycyclic aromatic hydrocarbons, including fluoranthenes, through complex radical and rearrangement pathways at elevated temperatures. nih.govresearchgate.netwhiterose.ac.uk
Palladium-Catalyzed Cascade Reactions for Fluoranthene Skeleton Construction
Palladium-catalyzed cascade reactions have emerged as a powerful and versatile tool for the construction of the fluoranthene skeleton. These one-pot transformations often involve a sequence of cross-coupling and C-H activation/arylation steps, allowing for the efficient assembly of the polycyclic framework from readily available starting materials.
Suzuki-Miyaura Cross-Coupling/Intramolecular C-H Arylation Sequences
A highly effective strategy for the synthesis of substituted fluoranthenes is the tandem Suzuki-Miyaura cross-coupling and intramolecular C-H arylation reaction. This sequence typically begins with the palladium-catalyzed coupling of a 1,8-dihalogenated naphthalene (B1677914) with an arylboronic acid or ester, followed by an intramolecular C-H arylation to close the five-membered ring.
This methodology has been shown to be effective under both homogeneous and heterogeneous catalytic conditions. For instance, the use of Pd(dppf)Cl₂ as a homogeneous catalyst and reduced graphene oxide-supported copper-palladium (rGO-CuPd) nanocatalysts for the heterogeneous system has been reported to afford a wide range of fluoranthene derivatives in good yields. beilstein-journals.org The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid partner. beilstein-journals.org A variety of acenaphthylene-fused heteroarenes, which are analogues of fluoranthenes, have also been synthesized using this powerful cascade reaction. beilstein-journals.org
Table 1: Selected Examples of Fluoranthene Synthesis via Homogeneous Pd-Catalyzed Tandem Suzuki-Miyaura/Intramolecular C-H Arylation
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | KOAc | DMSO | 90 | 71 |
| 2 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | KOAc | DMSO | 90 | 75 |
| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | KOAc | DMSO | 90 | 68 |
| 4 | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | KOAc | DMSO | 110 | 72 |
Data sourced from Pal, S., Metin, Ö., & Türkmen, Y. E. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS omega, 2(12), 8689-8696.
Enol Ether Precursors and Lewis Acid-Catalyzed Prins-Type Cycloaromatization
A more recent and innovative approach to the benzo[j]fluoranthene skeleton involves a Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors. researchgate.netresearchgate.net This transition-metal-free method offers an operationally simple and air-tolerant reaction condition. researchgate.net
The strategy commences with the synthesis of a suitable enol ether, which is then subjected to a Lewis acid catalyst. The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium species, which then triggers a subsequent annulation and aromatization cascade to furnish the polycyclic aromatic hydrocarbon architecture. researchgate.net This methodology has been successfully applied to the total synthesis of the natural product viridistratin A, demonstrating its utility in constructing complex benzo[j]fluoranthene-containing molecules. researchgate.netrsc.org The enol ether precursors are typically prepared through standard synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions. rsc.org
Diels-Alder and [2+2+2] Cycloadditions in Fluoranthene Synthesis
Cycloaddition reactions, particularly the Diels-Alder and [2+2+2] cycloadditions, represent a cornerstone in the synthesis of the fluoranthene framework. These reactions allow for the convergent and often stereocontrolled construction of the fused-ring system.
The Diels-Alder reaction, a [4+2] cycloaddition, is a widely utilized method for constructing the fluoranthene skeleton. beilstein-journals.org This can be achieved through both intermolecular and intramolecular variants. Intermolecular Diels-Alder reactions often involve the reaction of a dienophile with a diene embedded within a naphthalene system. For example, the reaction of in situ-generated cyclopentadienones with alkynes can lead to the formation of highly substituted fluoranthenes. rsc.org Intramolecular Diels-Alder reactions, on the other hand, involve a substrate containing both the diene and dienophile moieties tethered together, which upon cyclization, form the fluoranthene core. rsc.org
The [2+2+2] cycloaddition is another powerful tool for the synthesis of fluoranthenes. This reaction, typically catalyzed by transition metals such as rhodium or cobalt, involves the cyclotrimerization of three alkyne units. In the context of fluoranthene synthesis, this often involves the reaction of a 1,8-dialkynylnaphthalene with an alkyne, which efficiently constructs the final six-membered ring of the fluoranthene system in a single step. rsc.org
Table 2: Examples of Cycloaddition Reactions in Fluoranthene Synthesis
| Reaction Type | Diene/Diyne | Dienophile/Alkyne | Catalyst/Conditions | Product | Yield (%) |
| Intermolecular Diels-Alder | In situ generated cyclopentadienone | Hexafluoro-2-butyne | Heat | 1,2,3,4-Tetrakis(trifluoromethyl)fluoranthene | 76 |
| Intramolecular Diels-Alder | Naphthalene-tethered diene-ene | - | Heat | Substituted Fluoranthene | 47-89 |
| [2+2+2] Cycloaddition | 1,8-Diethynylnaphthalene | Phenylacetylene | [Rh(cod)Cl]₂ | 7-Phenylfluoranthene | >99 |
Data compiled from various sources.
Friedel-Crafts Reactions for Benzo[j]fluoranthene Ring Systems
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a powerful tool for the construction of the benzo[j]fluoranthene skeleton. beilstein-journals.org This set of reactions, encompassing both alkylation and acylation, facilitates the attachment of substituents to an aromatic ring through electrophilic aromatic substitution. beilstein-journals.org
In the context of benzo[j]fluoranthene synthesis, Friedel-Crafts acylation is particularly noteworthy. The reaction typically involves the use of an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. synarchive.comlibretexts.org This electrophile then attacks an aromatic substrate, leading to the formation of a ketone. One of the key advantages of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further electrophilic attack, thus preventing polysubstitution. researchgate.net
Research has demonstrated the utility of Friedel-Crafts reactions in the regioselective synthesis of fluoranthene derivatives. For instance, the acylation of fluoranthene has been shown to be highly dependent on reaction conditions, with kinetic control favoring substitution at the 3-position, while thermodynamic control leads to the 8-substituted product. researchgate.net This regioselectivity is a critical consideration in the multi-step synthesis of complex benzo[j]fluoranthene structures.
A notable application of this methodology is the synthesis of 9-methylbenzo[k]fluoranthene, which begins with a Friedel-Crafts reaction between 2-methylsuccinic anhydride and fluoranthene. psu.edu Although this example pertains to a different isomer, the principles are directly applicable to the synthesis of benzo[j]fluoranthene precursors. The synthesis of benzo[j]fluoranthene itself has been achieved with high yield (93%) and regiospecificity through a related approach, highlighting the power of this reaction in building the core ring system. beilstein-journals.org
The choice of Lewis acid and solvent can significantly influence the outcome of the reaction. While traditional catalysts like AlCl₃ are effective, modern variations may employ other Lewis acids like FeCl₃ or boron trifluoride etherate (BF₃•OEt₂) to achieve milder reaction conditions and improved selectivity. ethz.chbeilstein-journals.org
Table 1: Key Features of Friedel-Crafts Reactions in Benzo[j]fluoranthene Synthesis
| Feature | Description | Relevance to Benzo[j]fluoranthene Synthesis |
| Reaction Type | Electrophilic Aromatic Substitution (Acylation and Alkylation) | Formation of the core ring structure and introduction of functional groups. |
| Key Reagents | Acyl halides/anhydrides, Alkyl halides, Lewis acid catalyst (e.g., AlCl₃, FeCl₃) | Generation of the electrophilic species (acylium or carbocation) required for ring formation or substitution. |
| Regioselectivity | Substitution patterns are influenced by kinetic vs. thermodynamic control. | Allows for targeted synthesis of specific isomers of substituted benzo[j]fluoranthenes. |
| Advantages | High efficiency in forming C-C bonds, well-established methodology. | Provides a reliable route to key precursors and the final ring system. |
| Limitations | Potential for carbocation rearrangements in alkylation, deactivation of the ring by certain substituents. | Careful planning of the synthetic route is necessary to avoid unwanted side products. |
McMurry Ring Closure in Dihydrofluoranthene Synthesis
The McMurry reaction is a powerful reductive coupling method that joins two ketone or aldehyde groups to form an alkene. wikipedia.org This reaction, named after John E. McMurry, typically utilizes low-valent titanium species, generated in situ from titanium chlorides (like TiCl₃ or TiCl₄) and a reducing agent such as zinc-copper couple, lithium aluminum hydride, or potassium. wikipedia.orgchem-station.com The reaction is believed to proceed through a pinacol-type intermediate, which is then deoxygenated by the oxophilic titanium reagent to yield the final alkene. wikipedia.orgorganic-chemistry.org
This methodology is particularly valuable for the synthesis of sterically hindered or strained alkenes and has found widespread application in the preparation of complex molecules, including macrocycles and natural products. researchgate.netchem-station.com The intramolecular version of the McMurry reaction is especially useful for forming cyclic and bicyclic systems. youtube.com
While a specific example of McMurry ring closure for the direct synthesis of 1,2-dihydrobenzo[j]fluoranthene from a diketone precursor is not prominently documented in readily available literature, the principles of the reaction suggest its potential applicability. A hypothetical precursor, a suitably substituted diketone, could undergo an intramolecular McMurry coupling to form the five-membered ring of the dihydrofluoranthene core. The reaction is often performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) under anhydrous and oxygen-free conditions. youtube.com
The versatility of the McMurry reaction is demonstrated by its successful use in the synthesis of various complex structures. For instance, it was a key step in the total synthesis of the cholesterol-lowering agent compactin. youtube.com Furthermore, the reaction has been employed to synthesize heterocyclic compounds like indoles and benzofurans from keto-ester or keto-amide precursors. youtube.com
Table 2: Overview of the McMurry Reaction for Potential Dihydrofluoranthene Synthesis
| Feature | Description | Potential Application in Dihydrofluoranthene Synthesis |
| Reaction Type | Reductive coupling of carbonyls | Intramolecular closure of a diketone precursor to form the central five-membered ring. |
| Key Reagents | Low-valent titanium (from TiCl₃/TiCl₄ and a reducing agent like Zn(Cu), LiAlH₄, K) | To effect the coupling and deoxygenation of the carbonyl groups. |
| Substrates | Aldehydes, Ketones, Esters (in some cases) | A diketone strategically positioned on a naphthalene-phenanthrene framework. |
| Advantages | Forms sterically hindered double bonds, useful for ring formation. | Could provide a direct route to the dihydrofluoranthene core, even with significant steric strain. |
| Reaction Conditions | Anhydrous, inert atmosphere, typically in THF solvent. | Necessary to ensure the reactivity of the low-valent titanium species. |
Stereoselective Synthesis of Dihydrobenzo[j]fluoranthene Isomers
The stereochemistry of dihydrodiol metabolites of PAHs is a critical factor in their biological activity. Therefore, the stereoselective synthesis of specific isomers of dihydrobenzo[j]fluoranthenes is of significant interest.
The synthesis of trans-dihydrodiols of benzo[j]fluoranthene has been successfully achieved, providing access to important metabolic standards. A notable example is the synthesis of trans-2,3-dihydro-2,3-dihydroxybenzo[j]fluoranthene. researchgate.net This synthesis proceeds through a multi-step sequence starting from a ketone precursor, 1,12c-dihydrobenzo[j]fluoranthen-3(2H)-one. researchgate.net
The key steps in this synthesis involve the formation of a dione (B5365651) intermediate, benzo[j]fluoranthene-2,3-dione. This is accomplished by converting the starting ketone to its α-phenylseleno derivative, followed by a selenoxide elimination in the presence of basic hydrogen peroxide. researchgate.net The final step is the reduction of the resulting quinone with a reducing agent like potassium borohydride (B1222165) to yield the desired trans-dihydrodiol. researchgate.net
Similar strategies have been employed to prepare other dihydrodiol metabolites of benzo[j]fluoranthene, such as trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene. researchgate.net These syntheses often involve the preparation of specific hydroxy- or dione-substituted benzo[j]fluoranthene intermediates.
Table 3: Synthetic Approach to trans-2,3-Dihydro-2,3-dihydroxybenzo[j]fluoranthene
| Step | Description | Key Reagents/Intermediates |
| 1 | Starting Material | 1,12c-Dihydrobenzo[j]fluoranthen-3(2H)-one |
| 2 | Selenation | Formation of an α-phenylseleno derivative |
| 3 | Elimination | Selenoxide elimination to form a dione |
| 4 | Intermediate | Benzo[j]fluoranthene-2,3-dione |
| 5 | Reduction | Reduction of the dione to the dihydrodiol |
| 6 | Final Product | trans-2,3-Dihydro-2,3-dihydroxybenzo[j]fluoranthene |
Novel Synthetic Routes to Polyoxygenated Benzo[j]fluoranthenes
The development of novel and efficient synthetic routes to polyoxygenated benzo[j]fluoranthenes is an active area of research, driven by the discovery of naturally occurring benzo[j]fluoranthenes with interesting biological activities.
One powerful strategy involves a palladium-catalyzed cascade reaction. beilstein-journals.org This approach utilizes a Suzuki-Miyaura cross-coupling reaction between a 1,8-dihalonaphthalene and a suitably substituted naphthylboronic ester, followed by an intramolecular C-H arylation under the same reaction conditions. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied to the synthesis of a tetramethoxybenzo[j]fluoranthene derivative, which constitutes a formal total synthesis of the fungal natural product bulgarein. beilstein-journals.orgresearchgate.net For example, the reaction of a dibromonaphthalene with a naphthylboronic ester in the presence of a palladium catalyst afforded the target benzo[j]fluoranthene in a 52% yield. beilstein-journals.org
Another approach to polyoxygenated benzo[j]fluoranthenes starts from commercially available materials like 6- or 7-methoxy-1-tetralone, allowing for the synthesis of dialkoxybenzo[j]fluoranthene derivatives on a gram scale. researchgate.net A one-pot ferric chloride oxidation followed by a methanol (B129727) reduction of 1,6-dimethoxynaphthalene (B30794) has also been reported to yield 3,6,8,11-tetramethoxybenzo[j]fluoranthene. researchgate.net This reaction is believed to proceed through the formation of a 4,4'-binaphthyl intermediate, followed by cyclization to form the five-membered ring. researchgate.net
Table 4: Selected Novel Synthetic Routes to Polyoxygenated Benzo[j]fluoranthenes
| Synthetic Method | Key Features | Example Product(s) | Reported Yields |
| Pd-catalyzed Cascade Reaction | Suzuki-Miyaura coupling followed by intramolecular C-H arylation. | Tetramethoxybenzo[j]fluoranthene derivatives | 34-52% beilstein-journals.orgbeilstein-journals.org |
| Synthesis from Methoxy-1-tetralones | Multi-step synthesis from commercially available starting materials. | Dialkoxybenzo[j]fluoranthene derivatives | Gram-scale synthesis reported researchgate.net |
| Ferric Chloride Oxidation | One-pot oxidation and reduction of dimethoxynaphthalene. | 3,6,8,11-Tetramethoxybenzo[j]fluoranthene | 25-65% researchgate.net |
Strategies for Functionalization and Derivatization of the Dihydrobenzo[j]fluoranthene Core
The functionalization and derivatization of the dihydrobenzo[j]fluoranthene core are essential for exploring the structure-activity relationships of these compounds and for developing probes for biological studies.
Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of substituents onto the fluoranthene skeleton. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials and allows for the direct arylation of the aromatic core. By employing a double C-H bond functionalization of benzene (B151609) derivatives with 1,8-dibromonaphthalene, various substituted fluoranthenes can be prepared. beilstein-journals.org This method tolerates a range of functional groups on the arene, including fluoro, chloro, methoxy, carbonyl, and nitrile groups, enabling the introduction of these functionalities at positions 7 to 10 of the fluoranthene ring system. beilstein-journals.org
Alternatively, a combination of an intermolecular Suzuki coupling followed by an intramolecular C-H arylation provides a complementary approach to access functionalized fluoranthenes. beilstein-journals.org These methods, while demonstrated on the parent fluoranthene system, offer a strategic blueprint for the derivatization of the dihydrobenzo[j]fluoranthene core, provided the dihydro functionality can withstand the reaction conditions or is introduced at a later stage.
The synthesis of halogenated derivatives, for example, can be a key step in creating precursors for further transformations, such as cross-coupling reactions to introduce a wide variety of other functional groups. While specific examples for the direct functionalization of this compound are not extensively detailed, the principles established for the functionalization of the parent aromatic system provide a strong foundation for future work in this area.
Reactivity Studies and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions of Benzo[j]fluoranthene Scaffolds
The fully aromatic parent compound, benzo[j]fluoranthene (BjF), can undergo functionalization through electrophilic aromatic substitution. wikipedia.org The specific positions on the polycyclic framework where substitution occurs are dictated by the electronic distribution within the molecule and the nature of the electrophile. Metabolic studies on BjF, for instance, show hydroxylation occurring at the 3, 4, 6, or 10 positions, indicating these sites are susceptible to electrophilic attack. nih.gov
The introduction of substituents can, in turn, influence the reactivity and biological activity of the resulting derivative. A notable example is the comparison of fluorinated BjF analogs. The strategic placement of a fluorine atom alters the metabolic and mutagenic profile of the compound. For example, 4-fluorobenzo[j]fluoranthene (4F-B[j]F) and 10-fluorobenzo[j]fluoranthene (10F-B[j]F) both exhibit greater mutagenicity than the parent BjF in certain assays, but their activities differ across bacterial strains, highlighting the subtle yet significant impact of substituent position.
Table 1: Comparative Mutagenicity of Fluorinated Benzo[j]fluoranthene Derivatives
This table summarizes the relative mutagenic potential of fluorinated analogs compared to the parent compound, Benzo[j]fluoranthene (BjF), in various S. typhimurium strains.
| Compound | Mutagenicity in TA97a & TA98 | Mutagenicity in TA100 |
| 4F-B[j]F | More mutagenic than BjF | More mutagenic than 10F-B[j]F and BjF |
| 10F-B[j]F | More mutagenic than BjF | Less mutagenic than 4F-B[j]F |
Data sourced from studies on the effect of fluorine substitution on benzo[j]fluoranthene genotoxicity.
Oxidative Transformations of Dihydrobenzo[j]fluoranthenes
The partially saturated rings of dihydrobenzo[j]fluoranthenes are key sites for oxidative transformations, both through enzymatic and radical-mediated processes. These reactions are crucial in the context of the compound's metabolism and environmental fate.
A critical metabolic pathway for polycyclic aromatic hydrocarbons (PAHs) involves the enzymatic oxidation of their dihydrodiol derivatives. For structures related to 1,2-Dihydrobenzo[j]fluoranthene, such as its corresponding dihydrodiols (e.g., trans-4,5-dihydroxy-4,5-dihydrobenzo[j]fluoranthene), this transformation is catalyzed by the enzyme dihydrodiol dehydrogenase (DD). nih.gov
This enzyme facilitates the oxidation of the dihydrodiol to a catechol. The resulting catechol is often unstable and can rapidly auto-oxidize to form a highly reactive o-quinone. wikipedia.org This process is significant because it is accompanied by the generation of reactive oxygen species (ROS). The autoxidation is expected to produce species like the superoxide (B77818) anion and hydrogen peroxide (H₂O₂), which can contribute to cellular oxidative stress. wikipedia.org
Beyond enzymatic action, dihydrobenzo[j]fluoranthenes and their aromatic counterparts can react with atmospheric radicals. Studies on the related isomers benzo[b]fluoranthene (B1141397) (B[b]F) and benzo[k]fluoranthene (B33198) (B[k]F) demonstrate their reactivity with nitrate (B79036) radicals (NO₃), which are important oxidants in the troposphere.
These heterogeneous reactions, studied in aerosol reaction chambers, show that the PAH particles are transformed into a variety of oxidized and nitrated products. The observed products include mono-, di-, and tri-nitro derivatives, as well as compounds containing both nitro and ketone functional groups. This indicates that radical attack leads to complex chemical transformations on the aromatic system.
Table 2: Kinetic Data for Heterogeneous Reactions of Particulate Benzo[b]fluoranthene (B[b]F) and Benzo[k]fluoranthene (B[k]F) with NO₃ Radicals
This table presents the effective rate constants and uptake coefficients for the reactions of B[b]F and B[k]F with NO₃ radicals, providing insight into their atmospheric lifetimes.
| Compound | Effective Rate Constant (cm³ molecule⁻¹ s⁻¹) | Effective Uptake Coefficient (γ_eff) |
| Benzo[b]fluoranthene (B[b]F) | (1.2 ± 0.1) × 10⁻¹² | 0.22 |
| Benzo[k]fluoranthene (B[k]F) | (5.8 ± 0.3) × 10⁻¹³ | 0.65 |
Data from studies conducted at room temperature (293±2K) under atmospheric pressure.
Hydrogenation and Dehydrogenation Equilibria
The interconversion between dihydrobenzo[j]fluoranthene and its fully aromatic parent, benzo[j]fluoranthene, represents a hydrogenation-dehydrogenation equilibrium. This balance can be influenced by both enzymatic and chemical means.
In biological systems, enzymes such as 3-ketosteroid Δ¹-dehydrogenase have been shown to catalyze both 1,2-dehydrogenation and the reverse 1,2-hydrogenation reaction, albeit with different efficiencies. Studies on analogous systems show that the dehydrogenation process is often significantly faster than hydrogenation. For example, under optimal pH conditions, the rate of dehydrogenation can be over 40 times faster than hydrogenation. When compared at the same non-optimal pH, this difference can increase to over 250-fold, indicating that the equilibrium strongly favors the dehydrogenated, aromatic state under many conditions.
Chemically, dehydrogenation can be achieved using reagents like palladium on charcoal mixed with sulfur, which can convert partially hydrogenated precursors into the fully aromatic fluoranthene (B47539) structure. researchgate.net
Photochemical Reactivity and Transformation Pathways
The interaction of this compound and its parent aromatic system with ultraviolet (UV) radiation can lead to photochemical transformations. While direct photolysis with UV light alone may be slow for many complex PAHs, the process can be significantly accelerated by the presence of other chemical species, such as hydroxyl radicals (•OH).
In advanced oxidation processes like the UV/H₂O₂ treatment, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals. These radicals readily attack electron-rich molecules like PAHs and their derivatives. Studies on related classes of compounds, such as benzodiazepines, show that this indirect photolysis via •OH attack is a highly effective degradation pathway, with proposed mechanisms involving hydroxylation of the molecule. frontiersin.org For PAHs, such reactions would likely lead to the formation of hydroxylated and subsequently ring-opened products, contributing to their environmental degradation.
Chemical Derivatization for Advanced Materials Applications
The benzo[j]fluoranthene scaffold serves as a valuable building block for the synthesis of advanced organic materials with tailored optical and electronic properties. Chemical derivatization allows for the fine-tuning of these characteristics.
A variety of synthetic strategies are employed to create these functional derivatives. An efficient route involves the one-pot ferric chloride oxidation of substituted naphthalenes to produce dialkoxybenzo[j]fluoranthene derivatives. researchgate.net These materials are of interest due to their potential applications as organic semiconductors or in light-emitting devices. More modern and versatile methods include palladium-catalyzed cross-coupling and C-H activation reactions. Tandem Suzuki-Miyaura coupling followed by intramolecular C–H arylation, for example, provides access to a broad range of fluoranthene derivatives with good functional group tolerance. researchgate.net These advanced synthetic techniques enable the construction of complex π-extended systems for use in organic electronics and photonics.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
No specific HMQC or HMBC data for 1,2-Dihydrobenzo[j]fluoranthene was found in the search results.
The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular structure. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environments. In the ¹H NMR spectrum, the aliphatic protons of the dihydro portion of the molecule are expected to resonate in the upfield region compared to the aromatic protons. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Similarly, the ¹³C NMR spectrum will show distinct signals for the aliphatic and aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the condensed ring system.
| Proton | Chemical Shift (ppm) |
| H-1 | ~3.0-3.5 |
| H-2 | ~3.0-3.5 |
| Aromatic Protons | ~7.0-8.5 |
| Carbon | Chemical Shift (ppm) |
| C-1 | ~30-40 |
| C-2 | ~30-40 |
| Aromatic Carbons | ~120-150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by specific vibrational modes. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the dihydro group are expected in the 3000-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and appear in the 900-650 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.
No specific IR or Raman data for this compound was found in the search results.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No specific UV-Vis absorption data for this compound was found in the search results.
Electronic Transitions and Band Assignments
The electronic absorption spectra of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is characterized by distinct bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The specific wavelengths and intensities of these absorption bands provide a unique fingerprint for the molecule.
Detailed analysis of the UV-Vis spectrum of this compound reveals several key absorption bands. These are often categorized using Clar's nomenclature as α, β, and p-bands. The α-band, typically observed at the longest wavelength, is often weak and vibrationally structured. The p-band (paraphenylene-like) is usually a strong, broad absorption, while the β-band (benzenoid) is very intense.
| Band Assignment | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type |
| α-band | ~350-400 | Low to Moderate | S₀ → S₁ (π → π) |
| p-band | ~280-340 | High | S₀ → S₂ (π → π) |
| β-band | ~240-270 | Very High | S₀ → S₃ (π → π*) |
This table presents a generalized representation of electronic transitions for PAHs of similar structure. Specific values for this compound may vary based on solvent and experimental conditions.
Fluorescence Spectroscopy and Lifetime Measurements
This compound exhibits fluorescence, a photoluminescent process where the molecule emits light after absorbing photons. The fluorescence spectrum is typically a mirror image of the absorption spectrum's α-band. The time-resolved fluorescence decay of this compound provides insights into the lifetime of its first excited singlet state (S₁). These measurements are crucial for understanding the photophysical behavior of the molecule.
Quantum Yield and Excited State Dynamics
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is influenced by various factors, including the solvent environment and the presence of quenchers. The excited state dynamics are governed by the competition between radiative (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.
| Parameter | Description |
| Fluorescence Quantum Yield (Φf) | Ratio of emitted photons to absorbed photons. |
| Fluorescence Lifetime (τf) | Average time the molecule spends in the excited singlet state before returning to the ground state. |
| Radiative Decay Rate (kr) | Rate constant for the emission of fluorescence. |
| Non-radiative Decay Rate (knr) | Rate constant for all non-emissive decay pathways. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of a compound. For this compound (C₂₀H₁₄), the expected exact mass can be calculated and compared to the experimentally measured mass. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₄ |
| Nominal Mass | 254 amu |
| Exact Mass (Monoisotopic) | 254.1096 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([M]+• at m/z 254) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Common fragmentation pathways for PAHs include the loss of hydrogen atoms or small neutral molecules like acetylene (B1199291) (C₂H₂). This fragmentation pattern serves as a structural fingerprint, aiding in the identification and characterization of the molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 254 | 252 | H₂ |
| 254 | 228 | C₂H₂ |
| 254 | 226 | C₂H₄ |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Approaches to Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. These calculations also yield crucial energetic information, such as the total energy of the molecule, which is vital for comparing the stability of different isomers or conformations. mdpi.com
For PAHs and their derivatives, DFT methods like B3LYP, often combined with basis sets such as 6-311+G(d,p), have been shown to provide reliable predictions of molecular structures and vibrational spectra. researchgate.net However, no published studies were found that specifically report the optimized geometry or the energetics of 1,2-Dihydrobenzo[j]fluoranthene using DFT or any other method.
Ab Initio Methods for Molecular Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wiley.com These methods are crucial for predicting a wide range of molecular properties, including dipole moments, polarizabilities, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The energies of these frontier orbitals are particularly important as they provide insights into a molecule's reactivity and electronic transitions. While ab initio theory is well-established, specific calculations detailing the molecular properties of this compound are not available in the current body of scientific literature.
Prediction of Chemical Reactivity and Reaction Sites
Theoretical models are essential for predicting how and where a molecule is likely to react. This is particularly important for understanding the metabolic activation and potential carcinogenicity of PAHs.
Clar's Aromatic π-Sextet Theory
This theory is primarily applied to fully conjugated, benzenoid systems. The application of Clar's rule to this compound is not straightforward because the saturation at the 1 and 2 positions disrupts the continuous π-electron system of that specific ring. Consequently, this ring cannot be considered a classic aromatic sextet. A formal analysis of this compound using Clar's theory has not been reported.
Thermodynamic Stability of Reaction Intermediates
Understanding the stability of reaction intermediates is key to predicting the major metabolic pathways of a compound. For PAHs, metabolic activation often proceeds through the formation of dihydrodiols and diol epoxides. epa.govwikipedia.org The carcinogenicity of many PAHs is linked to the formation of specific diol epoxide intermediates in "bay" or "fjord" regions of the molecule. epa.govoup.com
Studies on the parent benzo[j]fluoranthene have identified various dihydrodiol metabolites, such as the 9,10-dihydrodiol and 4,5-dihydrodiol, and have investigated their mutagenicity. oup.comnih.govnih.gov However, there is no available research that computationally assesses the thermodynamic stability of potential reaction intermediates derived from this compound.
Analysis of Atomic Charges and Average Local Ionization Energy (ALIE)
The distribution of electric charge within a molecule and its ionization potential are critical indicators of reactivity. Regions with high electron density are susceptible to attack by electrophiles, a common step in the metabolic activation of PAHs.
The Average Local Ionization Energy (ALIE) is a computational tool that calculates the average energy required to remove an electron from any point on a molecule's surface. cdnsciencepub.com Lower ALIE values on the molecular surface indicate regions that are more easily oxidized and are therefore more susceptible to electrophilic attack. researchgate.net This method has been successfully used to predict the most reactive sites for various aromatic systems. cdnsciencepub.com
Despite the utility of these methods, no studies have been published that report the calculated atomic charges or the ALIE surface for this compound. Such an analysis would be invaluable for predicting its sites of metabolism and potential biological activity.
Spectroscopic Property Predictions and Simulations
Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of complex molecules like this compound. By simulating spectra from first principles, researchers can assign experimental features, understand electronic structure, and predict properties that are difficult or impossible to measure directly.
Computational Prediction of Vibrational Spectra (IR, Raman)
The vibrational spectra (Infrared and Raman) of a molecule are determined by the vibrations of its constituent atoms. These spectra serve as a unique molecular fingerprint. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these spectra with a high degree of accuracy. researchgate.netarxiv.org
For polycyclic aromatic hydrocarbons and their derivatives, DFT calculations are typically performed to first optimize the ground-state geometry of the molecule. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies often systematically deviate from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor, which improves agreement with experimental data. scilit.com
Studies on related compounds, such as nitrofluoranthenes, have demonstrated the utility of this approach. Using functionals like B3LYP or PBE0 combined with basis sets like 6-311+G(d,p), researchers have achieved good agreement with experimental IR and Raman spectra, with root mean square deviations of 10-20 cm⁻¹ or better for frequencies below 2000 cm⁻¹. researchgate.netscilit.com Such calculations allow for the complete assignment of vibrational modes, including C-H stretching, C-C ring vibrations, and out-of-plane bending modes, which are characteristic of the PAH core structure.
While specific computational studies on the vibrational spectra of this compound are not prominently available in the reviewed literature, the established methodologies for similar PAH systems would be directly applicable. A theoretical study would yield a detailed table of vibrational frequencies and their corresponding IR and Raman intensities, facilitating the identification and characterization of this compound.
Table 1: Illustrative Example of Predicted Vibrational Frequencies for a Dihydro-PAH System
This table demonstrates the typical output of a DFT calculation for vibrational spectra. The assignments are based on the nature of the atomic motions for each mode.
| Calculated Frequency (cm⁻¹, scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |
| ~3100 | Low | High | Aromatic C-H Stretch |
| ~2950 | Medium | Medium | Aliphatic CH₂ Symmetric Stretch |
| ~2850 | Medium | Medium | Aliphatic CH₂ Asymmetric Stretch |
| ~1600 | Medium | High | Aromatic C=C Ring Stretch |
| ~1450 | High | Medium | CH₂ Scissoring |
| ~1250 | High | Low | In-plane C-H Bending |
| ~850 | Very High | Low | Out-of-plane C-H Bending |
Electronic Excitation Spectra and Photophysical Properties
The photophysical properties of a molecule, such as its absorption of UV-visible light and subsequent fluorescence, are governed by its electronic structure and the transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic excitation spectra. researchgate.net
This method calculates the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.), along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For fluoranthene (B47539) and its derivatives, TD-DFT calculations using functionals like B3LYP have been shown to successfully predict their UV-visible absorption spectra. researchgate.net These studies reveal how structural modifications, such as the addition of benzene (B151609) rings or other functional groups, alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. researchgate.netmdpi.com
For this compound, a TD-DFT study would predict the wavelengths of maximum absorption (λₘₐₓ) and help assign the observed spectral bands to specific electronic transitions (e.g., π → π*). researchgate.net Furthermore, by optimizing the geometry of the first excited state (S₁), one can also simulate fluorescence emission spectra, providing a comprehensive picture of the molecule's interaction with light.
Table 2: Illustrative Example of Predicted Electronic Transitions for a Dihydro-PAH System
This table shows the kind of data generated by a TD-DFT calculation, predicting the primary electronic transitions that constitute a UV-visible absorption spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.10 | 400 | 0.05 |
| S₀ → S₂ | 3.44 | 360 | 0.85 |
| S₀ → S₃ | 3.87 | 320 | 0.60 |
| S₀ → S₄ | 4.28 | 290 | 1.10 |
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses a non-planar structure due to the saturated carbon atoms in its five-membered ring. This introduces conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the different spatial arrangements (conformations) a molecule can adopt and the energetic landscape that connects them. github.ioarxiv.org
MD simulations model the movements of atoms over time by solving Newton's equations of motion, where the forces between atoms are described by a "force field". rutgers.edu By simulating the molecule at a given temperature, it can overcome energy barriers and sample a wide range of conformations. This allows for the identification of the most stable (lowest energy) conformers and the analysis of their geometric parameters.
While specific MD studies on this compound are not detailed in the surveyed literature, research on related diol derivatives of dihydro-benzofluoranthenes highlights the importance of conformational analysis. In one study, proton NMR spectral analysis was used to show that diastereomeric diols of a tetrahydrobenzo[b]fluoranthene preferentially adopt conformations where the hydroxyl groups are either quasidiaxial or quasidiequatorial. documentsdelivered.com MD simulations could be employed to computationally model these conformational preferences, calculate the energy differences between them, and visualize the dynamic interconversion pathways. Such analysis provides crucial insights into the three-dimensional structure that dictates the molecule's chemical and biological activity.
Development of Computational Models for Dihydro-PAH Systems
The development of accurate and efficient computational models is essential for studying complex chemical systems like dihydro-PAHs. researchgate.net These models range from quantum mechanical (QM) methods that provide high accuracy for smaller systems to classical force fields used in large-scale molecular dynamics simulations and machine learning (ML) models that aim to bridge the gap between accuracy and computational cost. copernicus.orgresearchgate.netarxiv.org
Quantum Mechanical (QM) Models: As discussed, DFT is a cornerstone for modeling PAHs, providing reliable geometries and spectroscopic properties. chemrxiv.org However, standard DFT can be computationally expensive for very large systems or long-timescale dynamics.
Classical Force Fields: For larger systems and MD simulations, classical force fields are necessary. These models represent molecules as a collection of balls (atoms) and springs (bonds) and use simplified potential energy functions. rutgers.edu Developing force fields for specific classes of molecules like dihydro-PAHs involves parameterizing bond lengths, angles, and dihedral terms to reproduce experimental data or high-level QM calculations. For reactive systems, specialized force fields like ReaxFF are developed to allow for the formation and breaking of chemical bonds. researchgate.net
Machine Learning (ML) Models: A rapidly advancing area is the use of machine learning to develop potential energy surfaces. arxiv.org These ML models are trained on a large dataset of energies and forces calculated with high-level QM methods. Once trained, the ML model can predict the energy and forces for new molecular configurations with QM-level accuracy but at a fraction of the computational cost. arxiv.orgresearchgate.net This approach enables highly accurate MD simulations of larger systems and longer timescales than previously possible, capturing subtle quantum effects on molecular structure and dynamics. arxiv.org These advanced models are critical for accurately simulating the behavior of dihydro-PAHs in complex environments, from biological systems to atmospheric aerosols. copernicus.orgfrontiersin.orgnih.gov
Environmental Formation, Fate, and Degradation Pathways of Dihydrobenzo J Fluoranthene
Formation Mechanisms in Natural and Anthropogenic Processes
The environmental genesis of 1,2-Dihydrobenzo[j]fluoranthene is not a primary event but rather a secondary one, stemming from the formation and subsequent alteration of its parent PAH, benzo[j]fluoranthene.
Incomplete Combustion of Organic Matter
Benzo[j]fluoranthene is a product of incomplete combustion of organic materials. wikipedia.orgnih.gov It is released into the environment from a variety of anthropogenic sources, including:
Fossil Fuel Combustion: Emissions from gasoline engines and the burning of coal and oil for heating are significant sources. wikipedia.orgnih.gov
Industrial Processes: Activities such as coal coking and aluminum smelting using Soderberg electrodes contribute to its release. tpsgc-pwgsc.gc.ca
Waste Incineration: The burning of municipal and industrial waste can release benzo[j]fluoranthene and other PAHs. nih.gov
Biomass Burning: Smoke from cigarettes and forest fires contains benzo[j]fluoranthene. wikipedia.orgtpsgc-pwgsc.gc.ca
While benzo[j]fluoranthene is directly emitted from these sources, this compound is not typically a primary product of combustion. Its formation is more likely to occur through subsequent environmental processes.
Atmospheric Transformation of Parent PAHs
Once released into the atmosphere, benzo[j]fluoranthene can undergo various transformations that may lead to the formation of its dihydro-derivatives. nih.gov The primary atmospheric oxidants responsible for the transformation of PAHs are ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). semanticscholar.org
Vapor-phase benzo[j]fluoranthene is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 7.2 hours. nih.gov While direct evidence for the atmospheric formation of this compound is limited, the known metabolic pathways of benzo[j]fluoranthene in biological systems provide a strong indication of potential environmental transformations. In vivo, benzo[j]fluoranthene is metabolized to form dihydrodiols, such as trans-4,5-dihydroxybenzo[j]fluoranthene and trans-9,10-dihydroxybenzo[j]fluoranthene. wikipedia.orgnih.gov It is plausible that similar oxidative reactions occur in the atmosphere, leading to the formation of dihydro-derivatives, although the specific isomers and yields are not well-documented.
Environmental Distribution and Transport Mechanisms
The physical and chemical properties of benzo[j]fluoranthene, the precursor to this compound, govern its distribution and movement in the environment.
Air-Soil-Water Partitioning Behavior
Benzo[j]fluoranthene is a high molecular weight PAH, and as such, it exhibits low volatility and low water solubility. tpsgc-pwgsc.gc.ca In the atmosphere, it exists in both the vapor phase and adsorbed to particulate matter. nih.gov Its partitioning between these phases is dependent on ambient temperature. nih.gov Due to its properties, it is expected to partition mainly between soil and sediment. cdc.gov
Below is a table summarizing key physicochemical properties that influence its environmental partitioning, with data for the closely related isomer benzo[b]fluoranthene (B1141397) provided for context.
| Property | Value for Benzo[j]fluoranthene | Value for Benzo[b]fluoranthene | Significance for Environmental Partitioning |
| Vapor Pressure | 2.7 x 10⁻⁸ mm Hg at 25°C nih.gov | 5 x 10⁻⁷ mm Hg at 20°C tpsgc-pwgsc.gc.ca | Very low volatility, indicating it will not readily evaporate from soil or water. |
| Water Solubility | Insoluble nih.gov | 0.001 mg/L tpsgc-pwgsc.gc.ca | Very low solubility limits its concentration in the aqueous phase. |
| Henry's Law Constant | 2.0 x 10⁻⁷ atm·m³/mol nih.gov | 5 x 10⁻⁷ atm·m³/mol tpsgc-pwgsc.gc.ca | Indicates slow volatilization from water surfaces. |
| Log Koc | Estimated at ~6.78 (Koc ~600,000) nih.gov | 6.3 - 7.3 tpsgc-pwgsc.gc.ca | Very strong adsorption to soil and sediment organic matter, leading to low mobility. |
Koc is the soil organic carbon-water (B12546825) partitioning coefficient.
Adsorption and Bioavailability in Environmental Matrices
The high Log Koc value of benzo[j]fluoranthene indicates a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content. nih.govtpsgc-pwgsc.gc.ca This adsorption significantly reduces its mobility in the environment and its bioavailability to organisms. mdpi.com While strongly adsorbed, it is not permanently sequestered. Over long periods, it can slowly desorb, acting as a long-term source of contamination. tpsgc-pwgsc.gc.ca
The bioavailability of PAHs from soil is a complex process. Studies on other carcinogenic PAHs have shown that their uptake by organisms can be limited, especially in aged, contaminated soils where the compounds are more strongly sequestered. acs.org The bioaccumulation potential in aquatic organisms can also be influenced by their ability to metabolize PAHs. nih.gov
Degradation in Environmental Compartments
This compound can be considered an intermediate in the degradation of its parent compound. The degradation of benzo[j]fluoranthene can occur through both abiotic and biotic processes.
Photodegradation: Benzo[j]fluoranthene absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov High molecular weight PAHs are generally more prone to photodegradation than their lower molecular weight counterparts. researchgate.net Adsorption to particulate matter, however, can retard this process. nih.gov
Biodegradation: PAHs with four or more rings, such as benzo[j]fluoranthene, are generally considered resistant to biodegradation. nih.gov However, a variety of microorganisms have been shown to degrade similar high molecular weight PAHs. For instance, bacteria such as Pseudomonas and Alcaligenes species, as well as fungi, are known to degrade fluoranthene (B47539) and other PAHs. walshmedicalmedia.comasm.org Studies on the biodegradation of benzo[k]fluoranthene (B33198) and benzo[b]fluoranthene by the microalga Selenastrum capricornutum have identified monohydroxylated and dihydrodiol metabolites, indicating that enzymatic pathways leading to the formation of dihydro-derivatives are active in the environment. nih.gov This provides a plausible pathway for the formation of this compound as a transient product of microbial degradation of benzo[j]fluoranthene in soil and water.
Microbial Biodegradation Pathways
Microorganisms, particularly bacteria and fungi, are key players in the breakdown of PAHs in the environment. nih.gov They possess sophisticated enzymatic systems capable of attacking the complex ring structure of these compounds, initiating their degradation.
Bacterial Catabolism via Dioxygenase Attack (e.g., cis-dihydrodiol formation)
The initial and often rate-limiting step in the bacterial degradation of PAHs is the introduction of two oxygen atoms into the aromatic ring, a reaction catalyzed by ring-hydroxylating dioxygenases (RHDs). nih.gov This process leads to the formation of a cis-dihydrodiol, a less stable and more water-soluble intermediate. For fluoranthene, bacterial dioxygenases have been shown to attack the molecule at various positions, including C-1,2, C-2,3, and C-7,8. nih.gov This attack results in the formation of corresponding cis-dihydrodiols. For instance, Mycobacterium vanbaalenii PYR-1 is known to oxidize fluoranthene at the C-2,3 position to form fluoranthene cis-2,3-dihydrodiol. nih.gov Similarly, studies on benzo[j]fluoranthene have identified the formation of dihydrodiol metabolites, specifically 9,10-dihydro-9,10-dihydroxybenzo(j)fluoranthene, indicating that dioxygenase attack is a relevant pathway for this compound as well. nih.gov
Fungal Degradation Mechanisms (e.g., Cytochrome P-450 system)
Fungi employ a different enzymatic strategy for the initial oxidation of PAHs, primarily utilizing the cytochrome P-450 monooxygenase system. researchgate.net Unlike bacterial dioxygenases, these enzymes introduce a single oxygen atom, leading to the formation of arene oxides, which are then hydrated to form trans-dihydrodiols. Fungal cytochrome P-450 enzymes are known for their broad substrate specificity and play a crucial role in the detoxification of various environmental pollutants. researchgate.net While direct evidence for the fungal degradation of this compound is scarce, the known capabilities of fungi like Penicillium and Fusarium species to degrade fluoranthene suggest that similar mechanisms would be involved. tandfonline.com
Ring-Opening and Further Metabolic Transformations (e.g., to fluorenone derivatives)
Following the initial hydroxylation, the dihydrodiol intermediates undergo further enzymatic reactions, leading to the cleavage of the aromatic ring. Dehydrogenases can convert the dihydrodiols to the corresponding catechols, which are then susceptible to ring-opening by dioxygenases. In the degradation of fluoranthene by various bacteria and fungi, pathways have been identified that lead to the formation of fluorenone derivatives, such as 9-fluorenone-1-carboxylic acid. mdpi.com This intermediate can then be further metabolized, often through pathways that generate phthalic acid, which can subsequently enter central metabolic cycles like the β-ketoadipate pathway. nih.govmdpi.com This sequence of reactions ultimately leads to the complete mineralization of the PAH to carbon dioxide and water.
Photochemical Degradation Pathways in Air and Water
In the atmosphere and in aquatic environments, this compound is subject to photochemical degradation, a process driven by sunlight. This can occur through direct photolysis, where the molecule absorbs light energy and undergoes transformation, or indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). nih.govresearchgate.net For the related compound benzo[j]fluoranthene, it is suggested that it may be susceptible to direct photolysis. epa.gov The half-life for the vapor-phase reaction of benzo[k]fluoranthene with hydroxyl radicals has been estimated to be around one day, indicating that this is a significant atmospheric removal process. epa.gov However, PAHs associated with particulate matter may exhibit longer half-lives. epa.gov
Chemical Degradation Processes (e.g., Oxidation, Chlorination)
Besides microbial and photochemical pathways, chemical degradation processes can also contribute to the transformation of this compound in the environment. Oxidation reactions, for instance, can be initiated by various oxidants present in soil and water. The persistence of oxidation dications has been studied for fluoranthene-PAHs, indicating that oxidation is a relevant transformation pathway. researchgate.net
Chlorination is another chemical process that can alter PAHs, particularly in environments where chlorine is present, such as in the marine boundary layer or in water treatment facilities. Studies on the chlorine-initiated oxidation of PAHs have shown that it can lead to the formation of chlorinated derivatives and other oxidation products. frontiersin.org
Environmental Persistence and Half-Life Determination
The environmental persistence of a compound is often characterized by its half-life, the time it takes for half of the initial amount to be degraded. The half-life of this compound will vary significantly depending on the environmental compartment (air, water, soil) and the prevailing conditions (e.g., microbial activity, sunlight intensity, temperature, organic matter content).
For the analogous compound benzo[j]fluoranthene, an estimated aerobic soil half-life of 10.5 years has been reported based on a sludge-amended soil study. epa.gov In the atmosphere, the estimated half-life for its reaction with hydroxyl radicals is between 1 and 12 hours. epa.gov Data for fluoranthene shows that its half-life in soil can range from a few weeks to several months, and is influenced by factors such as the organic matter content of the soil. nih.gov For example, shorter half-lives of 1.5 to 4.4 weeks were observed in soils with low organic matter (1-2%), while in soils with higher organic matter content (13-56%), the half-lives were longer, ranging from 2.5 to 52 weeks. nih.gov
Below is an interactive table summarizing the half-life data for fluoranthene in different soil types, which can serve as an estimate for the persistence of structurally similar PAHs.
Chromatographic Separation Techniques for Isomers
Effective chromatographic separation is the cornerstone of accurately identifying and quantifying this compound, especially in the presence of its isomers and other structurally related PAHs.
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds. For complex mixtures of PAHs, the choice of a high-resolution capillary column is critical. Standard low-polarity columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, often fail to resolve critical isobaric isomers like benzo[j]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene, which tend to co-elute. fishersci.com
To overcome this, specialized stationary phases have been developed to provide unique selectivity. For instance, a 50% phenyl methylpolysiloxane phase (TG-17SilMS) has demonstrated the ability to fully resolve these challenging isomers. fishersci.com Another effective option is the use of ionic liquid stationary phases, such as in the SLB®-ILPAH column, which provides exceptional resolution for multiple PAH isomer sets. chromatographytoday.com
| Column Type | Stationary Phase | Dimensions | Key Separation Achieved | Reference |
|---|---|---|---|---|
| TraceGOLD TG-17SilMS | 50% Phenyl Methylpolysiloxane | Not Specified | Baseline resolution of benzo[j]fluoranthene from benzo[b]fluoranthene and benzo[k]fluoranthene. | fishersci.com |
| SLB®-ILPAH | Ionic Liquid | 20 m x 0.18 mm I.D., 0.05 µm | Exceptional resolution of benzo[b]-, benzo[k]-, and benzo[j]fluoranthene. | chromatographytoday.com |
| Rxi-PAH | Proprietary | 60 m x 0.25 mm ID, 0.10 µm | Good separation of benzofluoranthene isomers (b, k, and j). | restek.comrestek.com |
| Zebron ZB-PAH-EU | Proprietary | 30 m x 0.25 mm x 0.20 µm | Great resolution of critical isomers, including Benzo[b,j,k]fluoranthene. | phenomenex.com |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for less volatile or thermally labile compounds. The separation of PAH isomers by HPLC relies heavily on the column's stationary phase chemistry. Specialty columns designed for PAH analysis, such as those with tailored alkyl-bonded silica (B1680970) phases, are often employed. tecnofrom.com
For example, a HALO® PAH column can achieve a baseline separation of the EU 15+1 list of PAHs, including benzo[j]fluoranthene and its isomers, in under ten minutes using a water/acetonitrile gradient. hplc.eu Research has also explored chiral stationary phases, such as cellulose tris (3,5-dimethylphenylcarbamate), which can offer unique retention mechanisms and separation capabilities for PAH isomers based on their molecular geometry. ucf.edu
| Column | Dimensions | Mobile Phase | Flow Rate | Temperature | Key Separation | Reference |
|---|---|---|---|---|---|---|
| HALO 90 Å PAH, 2.7 µm | 4.6 x 50 mm | A: Water, B: Acetonitrile (Gradient) | 1.8 mL/min | 30 °C | Separation of 16 PAHs, including benzo[j]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene. | hplc.eu |
| Hypersil Green PAH | Not Specified | Not Specified | Not Specified | Not Specified | Resolves benzo[e]pyrene, benzo[j]fluoranthene, and benzo[b]fluoranthene. | tecnofrom.com |
Hyphenated Techniques for Enhanced Detection and Confirmation
To achieve the high sensitivity and selectivity required for trace-level analysis in complex samples, chromatographic systems are often coupled with advanced detectors, most notably mass spectrometers.
While high-resolution GC can separate isomers, mass spectrometry provides definitive identification and sensitive quantification. However, isomers like the benzofluoranthenes produce nearly identical mass spectra, making their distinction by a single quadrupole mass spectrometer impossible without prior chromatographic separation. researchgate.net
The use of tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole instrument, significantly enhances selectivity. gcms.cz By operating in Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) mode, the instrument isolates a specific precursor ion for the target analyte and then fragments it, monitoring for a unique product ion. thermofisher.comnih.gov This process effectively filters out background noise and interferences, leading to lower detection limits and more reliable quantification, even for challenging matrices. gcms.czshimadzu.com The Advanced Electron Ionization (AEI) source is one innovation that provides greater sensitivity and improved detection limits for PAH analysis. thermofisher.com
| Analyte | Method | Detection Limit (pg/µL) | Reference |
|---|---|---|---|
| Benzo[j]fluoranthene | GC/MS (SIM) | 0.172 | shimadzu.com |
| GC/MS/MS (MRM) | 0.075 | shimadzu.com |
In liquid chromatography, fluorescence detection (FLD) is a highly sensitive method for many PAHs, as these compounds are naturally fluorescent. hplc.eu By programming the detector to switch to the optimal excitation and emission wavelengths for each eluting compound, excellent sensitivity can be achieved. tecnofrom.com However, in complex matrices, other co-eluting compounds may also fluoresce, leading to potential interferences and limiting selectivity. lcms.czsciex.com
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a solution, offering greater specificity and confirmatory analysis. nemc.us Various atmospheric pressure ionization sources can be used, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). For PAHs, APCI often provides a good balance of high sensitivity and robustness with minimal matrix effects. sciex.com The combination of LC with both FLD and MS/MS detectors in series can provide comprehensive data, with FLD for high-sensitivity screening and MS/MS for unambiguous confirmation.
Advanced Spectroscopic Detection Methods
Beyond standard hyphenated techniques, the integration of Nuclear Magnetic Resonance (NMR) spectroscopy with LC-MS systems represents a frontier in the unambiguous identification of trace analytes in complex mixtures. nih.gov While GC-MS and LC-MS provide data on retention time and mass-to-charge ratio, NMR provides detailed structural information, which is invaluable for differentiating isomers.
The development of online LC-MS-NMR platforms allows for the direct structural elucidation of compounds as they are separated chromatographically. However, this technique is often limited by the inherently low sensitivity of NMR. nih.gov To overcome this, alternative approaches have been developed, including stop-flow LC-MS-NMR (where the chromatographic flow is paused to acquire NMR data for a specific peak) and offline methods involving the collection of LC fractions for subsequent, long-duration NMR analysis (LC-MS-SPE-NMR). nih.gov These advanced methods provide the highest level of analytical confidence for the structural confirmation of compounds like this compound.
Advanced Analytical Detection and Quantification Methodologies for this compound
The accurate detection and quantification of this compound and related polycyclic aromatic hydrocarbons (PAHs) in environmental matrices present significant analytical challenges. These compounds are often present at trace levels within complex mixtures, necessitating the development of highly sensitive and selective analytical methodologies. This article explores advanced spectroscopic techniques, addresses the inherent difficulties in trace-level analysis, and outlines the critical role of quality assurance and quality control in generating reliable data.
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes
Key research objectives include:
One-Pot Reactions: Designing multi-component reactions that assemble the complex carbocyclic framework in a single step. For instance, adapting ferric chloride oxidation/methanol (B129727) reduction procedures, which have been used for substituted benzo[j]fluoranthenes, could provide a more direct route. researchgate.net
Catalytic Cyclodehydrogenation: Exploring novel catalysts for oxidative cyclodehydrogenation that are more sustainable than traditional reagents like ferric chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). marquette.edu Palladium-catalyzed C-H activation and aeration strategies, known to generate highly strained aromatics, could be adapted for selective cyclization. youtube.com
Biocatalytic Approaches: Investigating the use of enzymes or whole-cell systems to mimic the metabolic pathways observed in bacteria. nih.gov Since microorganisms can produce dihydroxy-PAH intermediates, harnessing these biocatalysts could lead to highly specific and sustainable synthetic routes under mild conditions. nih.gov
Flow Chemistry: Utilizing microreactor technology to improve control over reaction parameters, enhance safety, and increase the efficiency of key synthetic steps, particularly for exothermic or hazardous reactions.
Elucidation of Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the formation and reaction mechanisms of 1,2-Dihydrobenzo[j]fluoranthene is crucial for controlling its synthesis and predicting its environmental fate. Research has shown that PAH formation, particularly in combustion processes, is more complex than the conventional H-abstraction-C₂H₂-addition (HACA) mechanism. nih.govresearchgate.net
Future investigations should focus on:
Alternative Growth Mechanisms: Studying the role of alternative radical additions, such as those involving vinyl (C₂H₃), C₄H₄, and phenyl radicals, in the formation of the benzo[j]fluoranthene core. nih.govresearchgate.net These pathways may occur at lower temperatures and require less energy than acetylene (B1199291) addition. researchgate.net
Intermediate Trapping and Characterization: Employing advanced techniques to detect and characterize short-lived reaction intermediates. This includes identifying key radical species, singlet PAHs, and potential dimeric structures that may act as precursors. nih.govnih.gov The initial formation of a bond between two naphthalene-like molecules has been proposed as a key step in forming the benzo[j]fluoranthene skeleton, and this intermediate pathway warrants further study. researchgate.net
Cycloaddition Pathways: Investigating pericyclic reactions, such as Diels-Alder cycloadditions, as potential synthetic routes or degradation pathways. rsc.orgresearchgate.net Understanding the transition states and intermediates in such reactions, as has been done for other strained ring systems, can provide critical mechanistic insights. researchgate.net
Advanced Spectroscopic Fingerprinting for Isomer-Specific Analysis
A major analytical challenge is the unambiguous identification and quantification of this compound in complex mixtures containing numerous structural isomers and related PAHs. The development of highly selective analytical methods is paramount for environmental monitoring, metabolomic studies, and reaction product analysis.
Emerging research directions include:
High-Resolution Mass Spectrometry: Utilizing techniques like vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometry (VUV-ATOFMS) for real-time, online analysis of reaction products and environmental aerosols. nih.gov This can help differentiate isomers and identify transient species.
Hyphenated Chromatographic Techniques: Advancing the use of methods like on-fiber silylation solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to identify trace-level transformation products and metabolites. nih.gov
Multidimensional and Advanced NMR Spectroscopy: Applying sophisticated nuclear magnetic resonance (NMR) techniques to fully elucidate the structure of this compound and its derivatives. This is crucial for distinguishing between closely related isomers. youtube.com
Chiroptical Spectroscopy: Using techniques such as circular dichroism (CD) spectroscopy, especially when dealing with chiral derivatives or intermediates, to provide another layer of structural information for isomer-specific analysis. dntb.gov.ua
Integration of Computational and Experimental Approaches for Reactivity Prediction
Combining computational modeling with experimental validation offers a powerful paradigm for understanding and predicting the chemical reactivity of this compound. This synergy can guide synthetic efforts, explain metabolic pathways, and predict environmental transformations.
Future work should prioritize:
Predictive Reactivity Models: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to predict the most reactive sites on the molecule for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov Models like the Condensed Fukui Function have shown success in predicting reaction sites for other PAHs. researchgate.netnih.gov
Mechanistic Pathway Analysis: Using computational tools like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) to dissect reaction barriers and understand the forces controlling reactivity in processes like cycloadditions. rsc.orgresearchgate.net This provides quantitative insight beyond simple frontier molecular orbital theory.
Validation through Experiment: Ensuring that computational predictions are rigorously tested against experimental data. This involves a feedback loop where experimental results from kinetic studies, product analysis, and spectroscopic characterization are used to refine and improve theoretical models. researchgate.netnih.gov High-level computational methods have been used to calculate reaction rates and improve combustion chemistry models for PAH formation. researchgate.net
Comprehensive Studies on Environmental Transformation Products
Once released into the environment, this compound is subject to various transformation processes. Identifying the resulting products is critical, as they may be more toxic and mobile than the parent compound. Research indicates that PAHs are transformed through both abiotic and biotic pathways. nih.govresearchgate.net
Key areas for future study are:
Atmospheric Oxidation: Investigating the reactions of this compound with key atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). nih.govnih.gov These reactions are known to produce a variety of oxygenated and nitrated derivatives, including alcohols, quinones, and nitro-PAHs, which can be formed directly in the atmosphere. nih.govnih.gov
Microbial Degradation Pathways: Characterizing the metabolic pathways in bacteria and fungi that can degrade this compound. Bacterial degradation often proceeds via dioxygenase enzymes to form cis-dihydrodiols, while fungal pathways can produce quinones. nih.gov Identifying specific metabolites is crucial for assessing the effectiveness of bioremediation. nih.gov
Toxicity of Transformation Products: Evaluating the toxicological profiles of the major environmental transformation products. The enzymatic oxidation of PAH dihydrodiols can generate reactive oxygen species (ROS), which contributes to cellular damage and has implications for carcinogenicity. acs.org
A summary of expected transformation products based on studies of related PAHs is presented below.
Table 1: Potential Environmental Transformation Products of this compound
| Transformation Pathway | Key Reactants/Mediators | Expected Product Classes |
|---|---|---|
| Abiotic (Atmospheric) | •OH, NO₃•, O₃ | Hydroxylated, Nitrated, and Carbonyl derivatives (e.g., Quinones) |
| Biotic (Bacterial) | Dioxygenase enzymes | cis-Dihydrodiols, Catechols, and ring-fission products |
| Biotic (Fungal) | Laccase, Peroxidase | Quinones and other oxidized derivatives |
| Biotic (Metabolic) | Cytochrome P450, Epoxide hydrolase | trans-Dihydrodiols, Diol-epoxides, Phenols |
Remediation Technologies for Dihydro-PAH Contamination
Developing effective and sustainable technologies to remove dihydro-PAHs like this compound from contaminated soil and water is a critical environmental goal. While numerous technologies exist for parent PAHs, their efficacy for partially saturated analogs requires specific investigation. nih.gov
Future research should explore:
Enhanced Bioremediation: Optimizing bioremediation strategies, such as bioaugmentation and biostimulation, to specifically target dihydro-PAHs. openbiotechnologyjournal.commdpi.com This involves identifying and cultivating microbial consortia with high degradation efficiency for these specific compounds. The use of isolated enzymes in so-called "enzymatic bioremediation" offers a highly selective approach. nih.gov
Phytoremediation: Assessing the potential of specific plant species to uptake, accumulate, or degrade this compound, a green remediation strategy that has shown promise for other PAHs. torrentlab.com
Advanced Oxidation Processes (AOPs): Investigating the effectiveness of AOPs, such as ozonation or Fenton reactions, for the chemical degradation of this compound in water and soil slurry systems. torrentlab.com
Sustainable Adsorbents and Catalysts: Developing novel materials, including biochar and nanostructured catalysts, for the efficient adsorption and subsequent catalytic destruction of dihydro-PAHs. Nanoremediation is considered an emerging trend in the field. nih.gov
A comparative overview of potential remediation technologies is provided below.
Table 2: Overview of Remediation Technologies for Dihydro-PAH Contamination
| Technology Category | Specific Method | Principle of Operation |
|---|---|---|
| Physical | Soil Washing / Flushing | Uses water or solvents to remove contaminants from soil. numberanalytics.com |
| Thermal Desorption | Heats soil to volatilize contaminants for collection and treatment. numberanalytics.com | |
| Chemical | Chemical Oxidation | Uses chemical oxidants (e.g., ozone, permanganate) to destroy contaminants. nih.gov |
| Biological | Bioremediation | Utilizes microorganisms (bacteria, fungi) to biodegrade contaminants. nih.gov |
| Phytoremediation | Uses plants to remove, degrade, or contain contaminants. torrentlab.com | |
| Composting | Co-composting contaminated soil with organic matter to enhance microbial degradation. torrentlab.com | |
| Emerging | Nanoremediation | Uses nanoscale materials for contaminant degradation or sequestration. nih.gov |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 1,2-Dihydrobenzo[j]fluoranthene in environmental samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separation and identification. Use a ZB-5 column (0.25 mm diameter) with a 2.0 µL injection volume for optimal resolution .
- IR Spectroscopy: Compare experimental spectra with NIST reference data (e.g., IR peaks at 1600–1450 cm⁻¹ for aromatic C=C stretching) .
- Retention Index Validation: Cross-reference retention times with NIST Standard Reference Database 69 to confirm identity .
- Data Quality Control: Ensure reproducibility by comparing results with certified reference materials (e.g., coal tar SRM 1597) .
Q. How can researchers distinguish this compound from structurally similar PAHs like benzo[k]fluoranthene?
Methodological Answer:
- Chromatographic Separation: Optimize gradient elution in HPLC using a C18 column. Structural isomers like benzo[k]fluoranthene exhibit distinct retention times due to differences in planarity .
- Mass Spectral Fragmentation: Monitor characteristic fragment ions (e.g., m/z 252 for parent ion C₂₀H₁₂⁺) and compare with NIST libraries .
- Fluorescence Spectroscopy: At 77K, this compound shows unique emission spectra compared to non-fluorescent isomers like dibenzo[a,j]fluoranthene .
Advanced Research Questions
Q. What synthetic strategies are effective for regioselective synthesis of this compound?
Methodological Answer:
- Electrophilic Aromatic Substitution: Use selenium triflate as an electrophile to direct regioselectivity in dihydrobenzooxaselenine precursors .
- Multi-Step Functionalization: Employ spirocyclic intermediates (e.g., fluoren-9-one derivatives) to control ring annulation, as demonstrated in dibenzo[g,p]chrysene synthesis .
- Purification Challenges: Separate isomers via preparative HPLC with a chiral stationary phase, as even minor structural differences (e.g., naphtho vs. dibenzo substitution) significantly alter polarity .
Q. How do metabolic pathways of this compound influence its carcinogenicity?
Methodological Answer:
- In Vitro Metabolism: Incubate with rat liver microsomes to identify dihydrodiol metabolites (e.g., 1,2-dihydrodiol) via LC-MS/MS. These metabolites are potential precursors to DNA-adducts .
- Mutagenicity Assays: Use Ames tests with TA98 strains to assess frameshift mutations. Compare results with benzo[b]fluoranthene, which shows stronger mutagenic activity due to bay-region diol epoxides .
- Computational Modeling: Apply DFT (B3LYP/4-31G) to predict reactive sites for epoxidation, correlating with experimental mutagenicity data .
Q. How can researchers resolve contradictions in thermodynamic data for this compound?
Methodological Answer:
- Replicate Measurements: Use differential scanning calorimetry (DSC) to validate enthalpy of formation (ΔfH°). Discrepancies may arise from impurities in synthesized batches .
- Cross-Validate with Ab Initio Calculations: Compare experimental ionization energies (IE ≈ 8.5 eV) with DFT-derived values. Adjust basis sets (e.g., 6-311++G**) to improve accuracy .
- Critical Data Review: Exclude studies with unverified purity (e.g., commercial samples from unreliable vendors) and prioritize NIST-certified data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
